molecular formula C12H21NO4 B2589750 Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate CAS No. 1171127-44-8

Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate

Cat. No. B2589750
CAS RN: 1171127-44-8
M. Wt: 243.303
InChI Key: ZQGFRRMJROYVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1171127-44-8 . It has a molecular weight of 243.3 . The compound is in liquid form and is stored at room temperature . The IUPAC name for this compound is tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate is 1S/C12H21NO4/c1-5-16-10-8-13 (7-6-9 (10)14)11 (15)17-12 (2,3)4/h10H,5-8H2,1-4H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 243.3 .

Scientific Research Applications

Stereoselective Syntheses

One study demonstrates the use of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives in the stereoselective synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates through reactions with L-selectride. These processes underline the potential of these compounds in creating stereochemically complex structures with high yield and specificity (Boev et al., 2015).

Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors

Another application involves the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate as an important intermediate for creating novel protein tyrosine kinase Jak3 inhibitors. This process highlights an efficient approach for synthesizing such compounds starting from readily available reagents, showcasing the compound's role in drug discovery and development (Chen Xin-zhi, 2011).

Synthesis and Characterization of Schiff Base Compounds

The compound has also been used as a starting material for the synthesis and characterization of Schiff base compounds. These Schiff bases, derived from tert-butyl 4-oxopiperidine-1-carboxylate, demonstrate significant chemical versatility, allowing for further applications in the development of novel materials and molecules (Çolak et al., 2021).

Creation of Piperidine Derivatives Fused with Oxygen Heterocycles

Research also explores the creation of piperidine derivatives fused with oxygen heterocycles, starting from tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone. This work emphasizes the compound's utility in generating new cyclic structures, which could have implications in medicinal chemistry and the synthesis of bioactive molecules (Moskalenko & Boev, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-16-10-8-13(7-6-9(10)14)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGFRRMJROYVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate

Synthesis routes and methods

Procedure details

The same operation as in Example (90b) was performed using tert-butyl 3-ethoxy-4,4-dimethoxypiperidine-1-carboxylate obtained in Example (112a) (4.99 g, 14.2 mmol), a water/TFA mixed solution (1/1, 35 mL) and di-tert-butyl dicarbonate (4.37 g, 20 mol). The resulting residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=10/1, 5/1, 2/1, 1/1) to obtain 3.3 g of the title compound as a light brown oily substance (77%).
Name
tert-butyl 3-ethoxy-4,4-dimethoxypiperidine-1-carboxylate
Quantity
4.99 g
Type
reactant
Reaction Step One
Name
water TFA
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
4.37 g
Type
reactant
Reaction Step Three

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